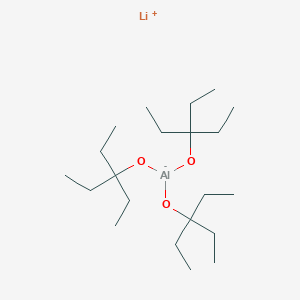
CID 16689417
Descripción general
Descripción
The compound with the PubChem CID 16689417 is known as lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride. It is a complex organometallic compound that contains lithium, aluminum, and organic ligands. This compound is primarily used in organic synthesis as a reducing agent due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be synthesized through the reaction of lithium aluminum hydride with 3-ethyl-3-pentanol. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the hydride.
Industrial Production Methods
In an industrial setting, the production of lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product. The compound is often supplied as a solution in THF to facilitate its handling and application in various chemical processes.
Análisis De Reacciones Químicas
Types of Reactions
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride primarily undergoes reduction reactions. It is a strong reducing agent capable of reducing a wide range of functional groups, including carbonyl compounds, nitro groups, and halides.
Common Reagents and Conditions
The compound is typically used in conjunction with solvents like THF or diethyl ether. The reactions are often carried out at low temperatures to control the reactivity and prevent side reactions. Common reagents that are reduced by lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride include aldehydes, ketones, esters, and amides.
Major Products Formed
The major products formed from the reduction reactions involving lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride are the corresponding alcohols, amines, or hydrocarbons, depending on the starting material. For example, the reduction of a ketone would yield a secondary alcohol, while the reduction of a nitro compound would yield an amine.
Aplicaciones Científicas De Investigación
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride has several applications in scientific research:
Chemistry: It is widely used as a reducing agent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of key intermediates.
Industry: The compound is used in the production of fine chemicals, polymers, and other materials that require precise reduction reactions.
Mecanismo De Acción
The mechanism of action of lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride involves the transfer of hydride ions (H-) to the substrate. The aluminum center in the compound acts as a Lewis acid, coordinating with the substrate and facilitating the transfer of the hydride ion from the lithium-aluminum hydride complex to the substrate. This results in the reduction of the substrate and the formation of the corresponding reduced product.
Comparación Con Compuestos Similares
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be compared with other reducing agents such as lithium aluminum hydride and sodium borohydride. While lithium aluminum hydride is a more powerful reducing agent, it is also more reactive and less selective. Sodium borohydride, on the other hand, is milder and more selective but less powerful. Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride offers a balance between reactivity and selectivity, making it a valuable tool in organic synthesis.
Similar Compounds
- Lithium aluminum hydride
- Sodium borohydride
- Diisobutylaluminum hydride
- Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)
Propiedades
InChI |
InChI=1S/3C7H15O.Al.Li/c3*1-4-7(8,5-2)6-3;;/h3*4-6H2,1-3H3;;/q3*-1;+2;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLYMHNMOOMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(CC)(CC)O[Al-](OC(CC)(CC)CC)OC(CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45AlLiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586953 | |
| Record name | PUBCHEM_16689417 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79172-99-9 | |
| Record name | PUBCHEM_16689417 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)
![{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol](/img/structure/B1612378.png)





![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)
![[4-(2-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1612388.png)





